molecular formula C29H28ClN5OS B2583883 5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-51-3

5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2583883
CAS RN: 851809-51-3
M. Wt: 530.09
InChI Key: GIGNOQGLTXEEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C29H28ClN5OS and its molecular weight is 530.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including those structurally similar to the specified compound, has shown promising results in antimicrobial activities. These compounds were synthesized through various chemical reactions and evaluated for their effectiveness against a range of microorganisms. For instance, Bektaş et al. (2007) reported the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, demonstrating moderate to good activities against tested microorganisms (Bektaş et al., 2007).

Anticonvulsant Activities

Derivatives of 1,2,4-triazole have also been explored for their anticonvulsant activities. Research conducted by Wang et al. (2019) on 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives, which include triazole substituents, revealed significant anticonvulsant activity in experimental models, suggesting potential applications in the treatment of seizure disorders (Wang et al., 2019).

Antifungal and Antitumor Properties

In addition to antimicrobial and anticonvulsant activities, certain 1,2,4-triazole derivatives have been investigated for their antifungal and antitumor properties. Srinivas et al. (2017) synthesized a series of novel compounds and evaluated them for nematicidal activity against specific nematodes and antifungal activity against several fungal organisms, revealing that some compounds exhibited significant activities (Srinivas et al., 2017). Furthermore, Kassab et al. (2016) investigated novel 6,7-dimethoxyquinazoline derivatives for their antitumor and antimicrobial activity, offering insights into their potential therapeutic applications (Kassab et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is human carbonic anhydrase (hCA). Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

The compound this compound acts as an effective inhibitor of human carbonic anhydrase. It is designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail. The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The compound this compound affects the carbonic anhydrase pathway. This pathway is responsible for the reversible hydration of carbon dioxide to bicarbonate and proton ions. The inhibition of this pathway by the compound can lead to significant changes in cellular processes .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to the inhibition of human carbonic anhydrase. This inhibition can lead to changes in the hydration of carbon dioxide, which can have significant downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound. Additionally, the presence of other molecules can also influence the compound’s action. More research is needed to fully understand these influences .

properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(4-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN5OS/c1-20-31-29-35(32-20)28(36)27(37-29)26(23-12-14-24(30)15-13-23)34-18-16-33(17-19-34)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25-26,36H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGNOQGLTXEEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.